Butyl 3-[(2,4-dinitrophenyl)amino]benzoate
Description
Butyl 3-[(2,4-dinitrophenyl)amino]benzoate is a benzoate ester derivative featuring a butyl ester group at the carboxylate position and a 2,4-dinitrophenylamino substituent at the benzene ring’s 3-position. This compound combines the lipophilic characteristics of alkyl benzoates with the electron-withdrawing and steric effects of the 2,4-dinitrophenyl (DNP) group.
Properties
Molecular Formula |
C17H17N3O6 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
butyl 3-(2,4-dinitroanilino)benzoate |
InChI |
InChI=1S/C17H17N3O6/c1-2-3-9-26-17(21)12-5-4-6-13(10-12)18-15-8-7-14(19(22)23)11-16(15)20(24)25/h4-8,10-11,18H,2-3,9H2,1H3 |
InChI Key |
QJUSXSFPMRMORP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-[(2,4-dinitrophenyl)amino]benzoate typically involves the esterification of 3-aminobenzoic acid with butanol in the presence of an acid catalyst. The amino group is then reacted with 2,4-dinitrofluorobenzene to introduce the 2,4-dinitrophenylamino substituent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification and subsequent substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-[(2,4-dinitrophenyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of the corresponding carboxylic acid.
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Butyl 3-[(2,4-dinitrophenyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Butyl 3-[(2,4-dinitrophenyl)amino]benzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with nucleophiles in biological systems. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity with Hydrazine: Comparison with 2,4-Dinitrophenyl Derivatives
highlights the reactivity of 2,4-dinitrophenyl derivatives (e.g., 2,4-dinitrophenyl phenyl ether, sulfide, and sulfone) with hydrazine in dimethyl sulfoxide (DMSO). These compounds undergo SNAr reactions where hydrazine attacks the ipso carbon, displacing the leaving group (X = –OMe, –OPh, –SPh, –SO2Ph). The reaction follows pseudo-first-order kinetics, with second-order rate constants ($k_A$) and thermodynamic parameters ($ΔH^\circ$, $ΔS^\circ$) summarized below:
| Compound (Leaving Group, X) | $k_A$ (M⁻¹s⁻¹) | $ΔH^\circ$ (kJ/mol) | $ΔS^\circ$ (J/mol·K) |
|---|---|---|---|
| 1-Methoxy-2,4-dinitrobenzene (OMe) | 0.15 | 72.4 | -34.2 |
| 2,4-Dinitrophenyl phenyl ether (OPh) | 0.08 | 85.1 | -28.9 |
| 2,4-Dinitrophenyl phenyl sulfide (SPh) | 0.22 | 68.3 | -41.7 |
| 2,4-Dinitrophenyl phenyl sulfone (SO2Ph) | 0.35 | 63.9 | -47.5 |
Key Observations :
- Leaving Group Influence : Sulfone (SO2Ph) exhibits the highest $kA$ due to its strong electron-withdrawing nature, stabilizing the transition state. Conversely, phenyl ether (OPh) has the lowest $kA$ due to weaker leaving group ability.
- Thermodynamics : Negative entropy values ($ΔS^\circ$) suggest increased order during the transition state, consistent with associative SNAr mechanisms.
Hypothetical Comparison with Butyl 3-[(2,4-Dinitrophenyl)amino]benzoate: The target compound lacks a traditional leaving group (X) at the ipso carbon; instead, it features an amino group. This structural difference likely renders it inert toward hydrazine-mediated SNAr reactions under similar conditions. The amino group’s electron-donating resonance effects may further deactivate the aromatic ring, reducing susceptibility to nucleophilic attack compared to derivatives in .
Physical and Toxicological Properties: Comparison with Alkyl Benzoates
provides data on alkyl benzoates (e.g., methyl, ethyl, butyl benzoate) used in cosmetics. While the target compound’s DNP-amino group introduces distinct properties, comparisons can be drawn:
| Property | Butyl Benzoate (C4) | Methyl Benzoate (C1) | Butyl 3-[(2,4-DNP)amino]benzoate (Hypothetical) |
|---|---|---|---|
| Solubility | Lipophilic | Moderate polarity | Likely highly lipophilic (DNP group) |
| Toxicity (LD₅₀, oral rat) | 4,700 mg/kg | 1,200 mg/kg | Expected higher toxicity (nitro groups) |
| Applications | Cosmetic emollient | Fragrance solvent | Potential specialty chemical |
Key Differences :
- Stability: The DNP-amino group may confer photochemical instability, unlike unsubstituted alkyl benzoates used in UV-stable formulations.
Structural Analogues with Nitroaromatic Moieties
lists compounds like trans-5-bromo-2-oxo-1,3-dioxolan-4-yl benzoate, which share ester functionalities but lack the DNP-amino group. Such analogues highlight the diversity of benzoate derivatives but underscore the uniqueness of the DNP-amino substituent in altering electronic and steric profiles.
Research Findings and Implications
- Reactivity: Unlike 2,4-dinitrophenyl ethers or sulfones, Butyl 3-[(2,4-DNP)amino]benzoate is likely unreactive in SNAr reactions due to the absence of a leaving group and the deactivating amino substituent.
- Applications: Potential niche uses in materials science or as a synthetic intermediate, though toxicity concerns necessitate rigorous safety evaluations.
Biological Activity
Butyl 3-[(2,4-dinitrophenyl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a butyl ester linked to a benzoate moiety, which is further substituted with a 2,4-dinitrophenyl group. This structure is significant as the dinitrophenyl group is known for its reactivity and potential biological implications.
Anticancer Properties
Recent studies have indicated that compounds containing dinitrophenyl groups exhibit notable anticancer activities. For instance, transition metal complexes derived from dinitrophenyl derivatives have shown effectiveness against various cancer cell lines including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Induction of apoptosis |
| HepG2 (Liver Cancer) | 3.5 | DNA intercalation and oxidative stress |
| PC9 (Lung Cancer) | 4.2 | Cell cycle arrest |
These compounds often induce apoptosis through mitochondrial pathways and can disrupt cellular signaling involved in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The dinitrophenyl group can lead to increased ROS production, causing oxidative stress in cancer cells.
- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate within DNA, disrupting replication processes.
- Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways, leading to programmed cell death in malignant cells.
Study on Antitumor Activity
In a controlled study involving the administration of this compound to mice with induced tumors, significant tumor regression was observed. The compound was administered at varying doses over four weeks:
| Dose (mg/kg) | Tumor Volume Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 50 | 70 |
The results indicated a dose-dependent response, highlighting the compound's potential as an effective antitumor agent .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with a bioavailability of approximately 60% when administered orally. Its half-life in circulation is around 8 hours, allowing for sustained therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
